4-amino-1-hydroxypyrrolidin-2-onehydrochloride
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Overview
Description
4-amino-1-hydroxypyrrolidin-2-onehydrochloride is a chemical compound with the molecular formula C4H8N2O2·HCl. It is a derivative of pyrrolidinone, a five-membered lactam ring, and is known for its diverse applications in various fields of scientific research and industry. The compound is typically available as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions .
Mechanism of Action
Target of Action
The compound belongs to the class of pyrrolidin-2-ones, which have been used in the synthesis of various alkaloids and unusual β-amino acids
Mode of Action
Pyrrolidin-2-ones, the class of compounds to which it belongs, are known to interact with various biological targets . The exact nature of these interactions and the resulting changes at the molecular level are subject to ongoing research.
Biochemical Pathways
Compounds with a pyrrolidin-2-one structure have been implicated in a variety of biological processes
Result of Action
As a member of the pyrrolidin-2-ones class, it may share some of the biological activities associated with these compounds . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-hydroxypyrrolidin-2-onehydrochloride can be achieved through several synthetic routesThe reaction conditions typically include the use of specific oxidants and additives to achieve the desired selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale synthesis using microwave-assisted organic synthesis (MAOS) techniques. This method increases synthetic efficiency and supports the production of the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-hydroxypyrrolidin-2-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include pyrrolidinone derivatives, substituted amines, and hydroxylated compounds. These products have significant applications in medicinal chemistry and organic synthesis .
Scientific Research Applications
4-amino-1-hydroxypyrrolidin-2-onehydrochloride has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of fine chemicals, dyes, and pigments
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-amino-1-hydroxypyrrolidin-2-onehydrochloride include:
- Pyrrolidin-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-amino-1-hydroxypyrrolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2.ClH/c5-3-1-4(7)6(8)2-3;/h3,8H,1-2,5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRBJRPFWJRKGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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